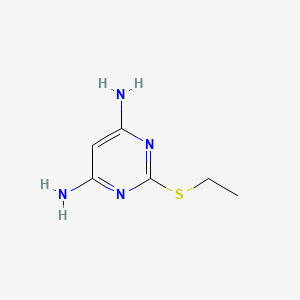

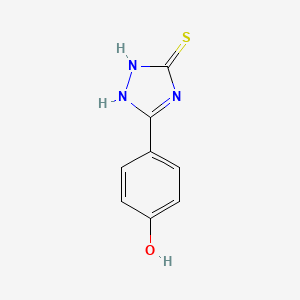

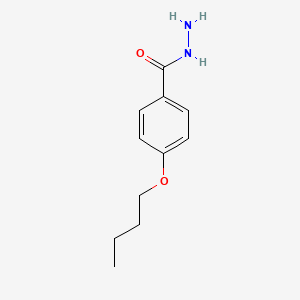

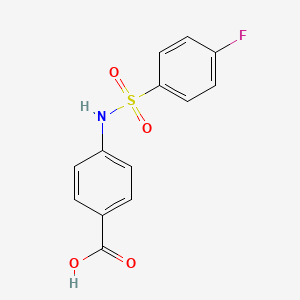

![molecular formula C11H7FN2S B1331762 6-(4-Fluorophényl)imidazo[2,1-b][1,3]thiazole CAS No. 7025-29-8](/img/structure/B1331762.png)

6-(4-Fluorophényl)imidazo[2,1-b][1,3]thiazole

Vue d'ensemble

Description

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both an imidazole and a thiazole ring fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative and antimicrobial properties .

Applications De Recherche Scientifique

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antiproliferative activity against various cancer cell lines.

Medicine: Investigated for its potential use as an antimicrobial agent.

Safety and Hazards

Orientations Futures

The future directions for research on 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole could include further investigation into its mechanism of action and potential applications in the treatment of various diseases. More efforts are required from medicinal chemists for the development of more efficient and safer anticancer agents .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various cellular targets, including dna and topoisomerase ii .

Mode of Action

It’s worth noting that similar compounds, such as voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

The induction of dna double-strand breaks and the subsequent cell cycle arrest suggest that this compound may affect dna repair pathways and cell cycle regulation .

Result of Action

Similar compounds have been shown to induce apoptosis without cell cycle arrest , suggesting that this compound may have similar effects.

Analyse Biochimique

Biochemical Properties

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, a key process in cell signaling. Additionally, this compound can bind to DNA, affecting transcription factors and altering gene expression. The interactions between 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole and these biomolecules are typically non-covalent, involving hydrogen bonds, van der Waals forces, and hydrophobic interactions .

Cellular Effects

The effects of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole on cells are profound. It has been observed to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, which are enzymes that play essential roles in programmed cell death . Furthermore, this compound can modulate cell signaling pathways such as the MAPK/ERK pathway, leading to altered cell proliferation and survival. It also impacts gene expression by binding to transcription factors and influencing the transcription of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole exerts its effects through several mechanisms. It can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of downstream targets . Additionally, its interaction with DNA can block the binding of transcription factors, thereby inhibiting the transcription of oncogenes. This compound also induces oxidative stress within cells, leading to the activation of stress response pathways and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole change over time. Initially, it rapidly induces apoptosis in susceptible cancer cells. Over longer periods, its stability and degradation become critical factors. Studies have shown that this compound remains stable under physiological conditions for several hours, but prolonged exposure can lead to its degradation and reduced efficacy . Long-term effects include sustained inhibition of cell proliferation and potential development of resistance in some cell lines .

Dosage Effects in Animal Models

The effects of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole vary with dosage in animal models. At low doses, it effectively inhibits tumor growth with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . There is a threshold dose above which the adverse effects outweigh the therapeutic benefits, highlighting the importance of dose optimization in preclinical studies .

Metabolic Pathways

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is metabolized primarily in the liver through cytochrome P450 enzymes. These enzymes hydroxylate the compound, making it more water-soluble and facilitating its excretion . The metabolites can also interact with cellular targets, potentially contributing to the compound’s overall biological activity. The metabolic pathways involved can affect the compound’s half-life and bioavailability .

Transport and Distribution

Within cells, 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is transported by passive diffusion and active transport mechanisms. It can bind to plasma proteins, which affects its distribution and availability to target tissues . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole localizes primarily in the cytoplasm and nucleus of cells. It can be directed to specific subcellular compartments through post-translational modifications and targeting signals. For instance, phosphorylation can influence its nuclear localization, where it interacts with DNA and transcription factors . This subcellular distribution is crucial for its function and efficacy in modulating cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form a dithiocarbamate intermediate. This intermediate is then reacted with chloroacetonitrile to form the thiazole ring, followed by cyclization with formamide to yield the final imidazo[2,1-b][1,3]thiazole structure .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced imidazo[2,1-b][1,3]thiazole derivatives.

Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

- 6-Phenylimidazo[2,1-b][1,3]thiazole

- 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole

- 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole

Comparison: 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it potentially more effective in certain applications compared to its non-fluorinated analogs .

Propriétés

IUPAC Name |

6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJMNXPHZZTCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=CSC3=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357792 | |

| Record name | 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7025-29-8 | |

| Record name | 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

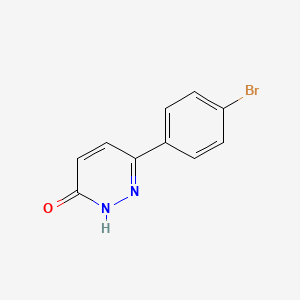

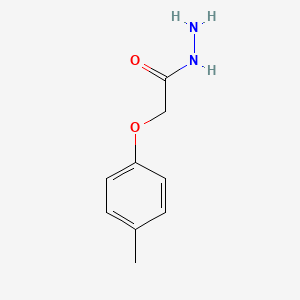

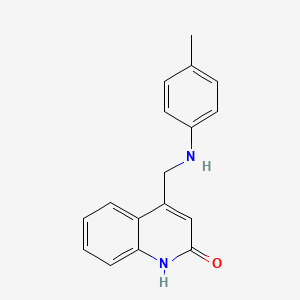

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B1331691.png)